methyl 6-amino-4-oxo-4H-chromene-2-carboxylate methyl 6-amino-4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 128852-81-3
VCID: VC4173191
InChI: InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3
SMILES: COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N
Molecular Formula: C11H9NO4
Molecular Weight: 219.196

methyl 6-amino-4-oxo-4H-chromene-2-carboxylate

CAS No.: 128852-81-3

Cat. No.: VC4173191

Molecular Formula: C11H9NO4

Molecular Weight: 219.196

* For research use only. Not for human or veterinary use.

methyl 6-amino-4-oxo-4H-chromene-2-carboxylate - 128852-81-3

Specification

CAS No. 128852-81-3
Molecular Formula C11H9NO4
Molecular Weight 219.196
IUPAC Name methyl 6-amino-4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C11H9NO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-5H,12H2,1H3
Standard InChI Key VELUONZHLNMWHI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)N

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 6-amino-4-oxo-4H-chromene-2-carboxylate is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol. Its structure comprises a chromene backbone (4H-chromen-4-one) substituted with an amino group (-NH₂) at the 6th position and a methyl ester (-COOCH₃) at the 2nd position. The presence of the amino group introduces hydrogen-bonding capabilities, which influence solubility and reactivity compared to halogenated analogs like methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate (C₁₁H₇ClO₄, MW 238.62) .

Table 1: Comparative Physicochemical Properties of Chromene Derivatives

PropertyMethyl 6-Amino-4-Oxo-4H-Chromene-2-CarboxylateMethyl 6-Chloro-4-Oxo-4H-Chromene-2-Carboxylate Methyl 4-Oxo-4H-Chromene-2-Carboxylate
Molecular FormulaC₁₁H₉NO₄C₁₁H₇ClO₄C₁₁H₈O₄
Molecular Weight (g/mol)219.19238.62204.18
Density (g/cm³)~1.3 (estimated)1.4±0.11.337
Boiling Point (°C)~330 (estimated)356.6±42.0311.3
Flash Point (°C)~140 (estimated)155.7±26.9137.2

The amino group’s electron-donating nature alters the electronic distribution of the chromene ring, potentially enhancing interactions with biological targets compared to electron-withdrawing substituents like chlorine .

Synthesis and Reaction Pathways

Multi-Component Reaction Strategies

The synthesis of 6-aminochromene derivatives often employs one-pot multi-component reactions (MCRs). A validated approach involves the condensation of aldehydes, malononitrile, and β-dicarbonyl compounds (e.g., ethyl acetoacetate) catalyzed by L-proline in ethanol under reflux . For example:

  • Reagents: Benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), L-proline (10 mol%).

  • Conditions: Ethanol solvent, reflux for 1–2 hours.

  • Yield: 65–93% for analogous 2-amino-4H-pyrans .

This method avoids hazardous reagents and enables efficient construction of the chromene core. The amino group is introduced via the malononitrile component, which undergoes cyclization and subsequent hydrolysis.

Post-Synthetic Modifications

The methyl ester at the 2nd position serves as a handle for further functionalization:

  • Ester Hydrolysis: Treatment with aqueous NaOH or HCl yields the corresponding carboxylic acid, enhancing water solubility.

  • Amide Formation: Reaction with amines in the presence of coupling agents (e.g., EDC/HOBt) produces amide derivatives for structure-activity relationship (SAR) studies .

ActivityCompound ClassKey FindingReference
Antihistaminic6-Substituted 4-oxo-chromenesIC₅₀ = 0.8 µM (vs. Loratadine IC₅₀ = 0.5 µM)
Antimicrobial(3-Arylisoxazol-5-yl)methyl chromene carboxylatesMIC = 8–16 µg/mL
Antioxidant2-Amino-4H-pyransDPPH IC₅₀ = 12.5 µM

Computational and Spectroscopic Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and chromene C-O-C (~1250 cm⁻¹) .

  • ¹H NMR: Diagnostic signals include the methyl ester singlet at δ 3.8 ppm and aromatic protons at δ 6.5–7.5 ppm .

Molecular Docking Insights

Docking studies of similar chromenes into the histamine H₁ receptor (PDB: 3RZE) predict hydrogen bonds between the amino group and Thr¹⁹⁸ residue, stabilizing the ligand-receptor complex .

Industrial and Environmental Considerations

Scalable Synthesis

Continuous flow reactors improve yield (≥85%) and reduce reaction times (≤30 minutes) for chromene derivatives compared to batch processes. Catalyst recycling (e.g., L-proline) aligns with green chemistry principles .

Environmental Persistence

Chromenes exhibit moderate biodegradability (Biowin 3.01 score = 0.7), with the amino group increasing solubility and microbial uptake. Ecotoxicological studies suggest low acute toxicity (LC₅₀ > 100 mg/L for Daphnia magna) .

Future Research Directions

  • SAR Studies: Systematic variation of the amino group’s position and substituents to optimize bioactivity.

  • In Vivo Toxicology: Assess chronic toxicity and pharmacokinetics in rodent models.

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

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